molecular formula C21H26N4O3 B5122868 N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea

N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea

カタログ番号 B5122868
分子量: 382.5 g/mol
InChIキー: JAKKKSLLUYJMOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a highly selective antagonist of the orexin-1 receptor, which plays a crucial role in the regulation of sleep and wakefulness.

作用機序

BRL-15572 is a highly selective antagonist of the orexin-1 receptor, which is expressed in the hypothalamus and plays a crucial role in the regulation of sleep and wakefulness. By blocking the activation of the orexin-1 receptor, BRL-15572 promotes the onset and maintenance of sleep, without affecting other neurotransmitter systems that are involved in the regulation of sleep.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. In addition, BRL-15572 has also been shown to reduce anxiety and depression-like behaviors in animal models. However, further studies are needed to determine the exact mechanisms underlying these effects.

実験室実験の利点と制限

One of the major advantages of BRL-15572 is its high selectivity for the orexin-1 receptor, which makes it a valuable tool for studying the role of this receptor in the regulation of sleep and wakefulness. However, one of the limitations of BRL-15572 is its relatively low potency, which may limit its usefulness in certain experimental settings.

将来の方向性

There are several future directions for research on BRL-15572, including the development of more potent and selective orexin-1 receptor antagonists, the investigation of the long-term effects of BRL-15572 on sleep and wakefulness, and the exploration of its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression.
Conclusion:
In conclusion, BRL-15572 is a highly selective antagonist of the orexin-1 receptor that has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. The synthesis method of BRL-15572 involves several steps, and the compound has been shown to have a number of biochemical and physiological effects. While there are some limitations to the use of BRL-15572 in certain experimental settings, there are also several future directions for research on this compound that hold promise for the development of new treatments for sleep disorders and other related conditions.

合成法

The synthesis of BRL-15572 involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with piperazine, followed by the reaction with phenyl isocyanate to form the urea derivative. The final product is obtained after purification by column chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, anxiety, and depression. Several preclinical studies have shown that BRL-15572 is effective in reducing the symptoms of insomnia and promoting sleep, without causing significant side effects. In addition, BRL-15572 has also been shown to have anxiolytic and antidepressant-like effects in animal models.

特性

IUPAC Name

1-[2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(23-17-4-2-1-3-5-17)22-8-9-24-10-12-25(13-11-24)18-6-7-19-20(16-18)28-15-14-27-19/h1-7,16H,8-15H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKKSLLUYJMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]ethyl]-3-phenylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。